molecular formula C21H42O B010871 11-Heneicosanone CAS No. 19781-72-7

11-Heneicosanone

Cat. No. B010871
CAS RN: 19781-72-7
M. Wt: 310.6 g/mol
InChI Key: DOACSXJVHDTDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 11-Heneicosanone and related compounds has been explored in several studies. One approach involves using sodium acctoxyborohydride generated in situ from sodium borohydride and acetic acid as the key step for selective hydroboration-iodination/oxidation (Jindal, Devi, Kad, & Singh, 2010). Another synthesis method reported the creation of 11-Heneicosanone derivatives using a process involving terminal alkyne/propargylic bromide couplings, followed by semi-reduction of the diynes to produce the desired dienes (Mayo, Abeysekera, Silk, & MaGee, 2022).

Molecular Structure Analysis

The molecular structure of 11-Heneicosanone and related compounds has been analyzed using various techniques. For example, the crystal structure of a compound related to 11-Heneicosanone was characterized, revealing its crystallization in orthorhombic symmetry (Smirnova, Tret’yakova, Kazakova, Starikova, & Fedyanin, 2009).

Chemical Reactions and Properties

Various chemical reactions involving 11-Heneicosanone have been studied. The compound has been used as a precursor in the synthesis of insect sex pheromones and other complex organic molecules. For example, its derivatives have been synthesized for studies related to the whitemarked tussock moth (Mayo et al., 2022).

Physical Properties Analysis

The physical properties of 11-Heneicosanone, such as its crystallization and phase behavior, have been investigated. Studies on related compounds like heneicosanol have provided insights into the phase transitions and molecular orientation in Langmuir monolayers (Shih, Bohanon, Mikrut, Zschack, & Dutta, 1992).

Chemical Properties Analysis

The chemical properties of 11-Heneicosanone, including its stability, reactivity, and interaction with other compounds, have been a focus of research. For instance, studies have looked into its role as a precursor in the synthesis of various pheromones and its interaction in complex chemical reactions (Ballini, 1991).

Scientific Research Applications

  • Entomology and Pheromones :

    • 11-Heneicosanone is known as (Z)-6-heneicosen-11-one, a pheromone that is attractive to male Douglas-fir tussock moths and other tussock moth species (Daterman et al., 1976). This compound has significant applications in monitoring and controlling these pest populations.
    • It also acts as a pheromone for the Douglas Fir Tussock moth, Orgyia pseudotsugata, which is a severe defoliator of firs in Western North America (Jindal et al., 2010).
  • Biochemistry and Marine Biology :

    • 11-Heneicosanone is a potential oxidation product of heneicosapentaene, a characteristic odoriferous compound found in brown algae (Broekhof et al., 2010).
  • Medical Imaging and Radiotracers :

    • Carbon-11-labeled compounds, which could potentially include 11-Heneicosanone derivatives, are valuable in positron emission tomography (PET) imaging. These compounds are used for studying biological processes and disease diagnosis (Allard et al., 2008).
    • Specifically, 11C-methionine PET imaging, which involves carbon-11 labeling, is effective for visualizing malignant melanoma and measuring tumor metabolic activity in vivo (Lindholm et al., 1995).
  • Materials Science and Surface Chemistry :

    • Heneicosanol monolayers, related to 11-Heneicosanone, show transitions between tilted and untilted phases with hexagonal and distorted-hexagonal structures, indicating its significance in surface chemistry and materials science (Shih et al., 1992).
    • The phase diagram of heneicosanoic acid monolayers shows changes with composition, impacting the boundary between different phases, which is relevant for understanding the behavior of lipid monolayers (Fischer et al., 1995).

Safety And Hazards


  • Toxicity : Limited information is available, but it is generally considered low in toxicity.

  • Flammability : 11-Heneicosanone is flammable.

  • Skin and Eye Irritation : May cause mild irritation upon contact.

  • Environmental Impact : No significant environmental hazards reported.


Future Directions

Future research on 11-Heneicosanone should focus on:



  • Biological Activity : Investigate potential applications in medicine or industry.

  • Structural Modifications : Explore derivatives with improved properties.

  • Environmental Impact : Assess its impact on ecosystems.


properties

IUPAC Name

henicosan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACSXJVHDTDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173488
Record name Henicosan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Heneicosanone

CAS RN

19781-72-7
Record name 11-Heneicosanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Henicosan-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-HENEICOSANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Henicosan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Henicosan-11-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Heneicosanone
Reactant of Route 2
Reactant of Route 2
11-Heneicosanone
Reactant of Route 3
Reactant of Route 3
11-Heneicosanone
Reactant of Route 4
11-Heneicosanone
Reactant of Route 5
Reactant of Route 5
11-Heneicosanone
Reactant of Route 6
Reactant of Route 6
11-Heneicosanone

Citations

For This Compound
59
Citations
SP Preetha, RAS Kamalabai… - … -NATURAL VOLATILES & …, 2021 - nveo.org
… results revealed the presence of dodecanoic acid, coumarine-3-carbohydrazine, tetradecanoic acid, trihydroxy isoflavone, hexadecanoic acid, 12-octadecenoic acid, 11-heneicosanone …
Number of citations: 1 www.nveo.org
A Nunez, RG Weiss - Journal of the American Chemical Society, 1987 - ACS Publications
… Comparison of E/C ratios in phase I from 11-heneicosanone and 12-tricosanone indicates … solventphase on the product ratios from 11-heneicosanone, the ketone whose length matches …
Number of citations: 2 pubs.acs.org
P Ruelle, E Sarraf, L Van Den Berge, K Seghers… - Pharmaceutica Acta …, 1993 - Elsevier
… For that purpose, five solid ketones (10-nonadecanone, 11-heneicosanone, 12-tricosanone, p-benzoquinone and benzil) and two solid esters (hexadecanoic methyl ester and …
Number of citations: 47 www.sciencedirect.com
GW Mushrush, RN Hazlett… - Industrial & Engineering …, 1985 - ACS Publications
… Other observed products were di-tert-butyl peroxide and trace amounts of eicosanes, 11-heneicosanone, and decyl oxirane. We suggest that the undecanoic acid was formed by two …
Number of citations: 7 pubs.acs.org
A Sharma, A Gupta, S Singh… - Journal of Chemical and …, 2010 - researchgate.net
Tinospora cordifolia (Willd.) Hook. f. & Thomson is a climbing deciduous shrub. It is found throughout tropical part of India also found in China, Bangladesh, Myanmar and Srilanka. Plant …
Number of citations: 75 www.researchgate.net
G Colin, JD Cooney, DM Wiles - Internat/ONAL, 1976 - ibbsonline.org
Samples of polyethylene of different origins were tested for biodegradability after UV irradiation. Photodegraded plastics have shortened chains and altered surface morphologies which …
Number of citations: 12 ibbsonline.org
RL Meakins - Australian Journal of Chemistry, 1949 - CSIRO Publishing
… results were obtained with 11-heneicosanone, the maximum tan 6 for the n-hexscosane system (see Fig. being 4.6 X ~ O - ~ , and for the n-octacosane system (see Fig. 4) 1.2 1 0 - % …
Number of citations: 22 www.publish.csiro.au
S Zhu, S Huang, X Lin, X Wan, Q Zhang, J Peng, D Luo… - Foods, 2023 - mdpi.com
In the present study, the cuticular wax morphology, composition and the relationship with storage quality in three plum cultivars of Prunus salicina ‘Kongxin’ (KXL), Prunus salicina ‘…
Number of citations: 1 www.mdpi.com
YP Singh - Indian Journal of Scientific Research, 2020 - go.gale.com
Tinospora cordifolia commonly named as" Guruche" is known for its immense application in the treatment of various diseases in the traditional ayurvedic literature. Recently the …
Number of citations: 0 go.gale.com
M TA Abdel-Wareth, MA Ghareeb… - Egyptian Journal of …, 2019 - ejabf.journals.ekb.eg
Fungi are capable of producing a wide variety of secondary metabolites. Entomopathogenic fungi along with species which parasitize nematodes represent excellent candidates for …
Number of citations: 22 ejabf.journals.ekb.eg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.